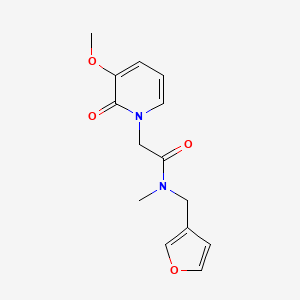

![molecular formula C20H28FN5O B5547552 N-(3-氟苄基)-N'-[(5-异丁基-5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基)甲基]脲](/img/structure/B5547552.png)

N-(3-氟苄基)-N'-[(5-异丁基-5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基)甲基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that are synthesized for various purposes, including potential pharmacological applications. Its structure suggests it is a urea derivative with a complex heterocyclic system, indicating potential bioactivity.

Synthesis Analysis

Synthesis methods for complex urea derivatives often involve multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Hunziker, Fischer, and Schmutz (1967) described the preparation of similar compounds using methods like aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides, which could be analogous to synthesizing the compound of interest (Hunziker, Fischer, & Schmutz, 1967).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, NMR, MS, and IR are crucial. Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) demonstrated the use of these techniques in determining the crystal structure of a related compound, highlighting the role of intramolecular hydrogen bonding in maintaining molecular conformation (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Chemical reactivity and the ability to undergo various transformations are essential properties. Chang Guo et al. (2014) explored the catalyzed reactions of enals with azoalkenes, leading to the formation of diazepine derivatives, which may be relevant for functionalizing or modifying the core structure of the target compound (Chang Guo, Basudev Sahoo, C. Daniliuc, & F. Glorius, 2014).

科学研究应用

对癌细胞的抗增殖作用

最近的研究集中在构象刚性类似物的合成上,包括苯基-6,8-二氢吡唑并[3,4-b][1,4]二氮杂卓-7(1H)-酮衍生物及其对各种癌细胞系的抗增殖活性。这些化合物对索拉非尼等参考标准表现出竞争活性。其中,特定衍生物表现出作为 Raf 激酶抑制剂的有效活性和作为 PI3Kα 的温和抑制剂,表明在癌症治疗中具有潜在应用 (Kim 等人,2011).

杂环化学和潜在的抗肿瘤剂

已经报道了 1,2,3,4-四氢吡唑并[4,3-c][1]苯并二氮杂卓-1-酮及其衍生物的合成和表征。这些化合物是具有潜在抗肿瘤应用的三环杂芳族体系更广泛探索的一部分。这些化合物的制备和结构分配突出了开发新型治疗剂的持续兴趣 (Palazzino 等人,1989).

药物发现的新型支架

研究人员一直在设计和合成新型三环支架,其中包括取代吡喃糖环与苯并二氮杂卓酮和相关杂环的七元环融合。这些努力旨在为药物发现生成新的化合物,强调这些框架在药物化学中的多功能性 (Abrous 等人,2001).

有机合成中的环化技术

有机合成领域的进步促进了苯并二氮杂卓核与各种杂环的环化。这包括开发单步方法来结合吡唑、异恶唑和嘧啶环,展示了创建复杂杂环结构的方法创新 (Anand 等人,2014).

属性

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN5O/c1-15(2)13-25-7-4-8-26-19(14-25)10-18(24-26)12-23-20(27)22-11-16-5-3-6-17(21)9-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOWDTBYFYHKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)NCC3=CC(=CC=C3)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)